molecular formula C19H22O4 B12516832 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- CAS No. 758716-24-4

2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-

Cat. No.: B12516832
CAS No.: 758716-24-4
M. Wt: 314.4 g/mol
InChI Key: FQIMMFSIXKURFJ-LJQANCHMSA-N
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Description

2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- is a complex organic compound with a molecular formula of C19H22O4. This compound is characterized by the presence of methoxy and phenylmethoxy groups attached to a butanone backbone. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective alkylation and deprotection steps. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like alkoxides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 4-(4-methoxyphenyl)-
  • 2-Butanone, 4-(phenylmethoxy)-
  • 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-

Uniqueness

2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

758716-24-4

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(3R)-3-[(4-methoxyphenyl)methoxy]-4-phenylmethoxybutan-2-one

InChI

InChI=1S/C19H22O4/c1-15(20)19(14-22-12-16-6-4-3-5-7-16)23-13-17-8-10-18(21-2)11-9-17/h3-11,19H,12-14H2,1-2H3/t19-/m1/s1

InChI Key

FQIMMFSIXKURFJ-LJQANCHMSA-N

Isomeric SMILES

CC(=O)[C@@H](COCC1=CC=CC=C1)OCC2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)C(COCC1=CC=CC=C1)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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